hemoce - 110120-01-9

hemoce

Catalog Number: EVT-1510034
CAS Number: 110120-01-9
Molecular Formula: C8H13N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Heme oxygenase can be synthesized through various methods, with recombinant DNA technology being one of the most common approaches. This involves cloning the gene encoding the desired isoform of heme oxygenase into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast.

Methods for Synthesis:

  • Recombinant DNA Technology: This method allows for the production of large quantities of heme oxygenase by inserting the gene into plasmids which are then introduced into host cells.
  • Cell-Free Protein Synthesis: This technique uses cell extracts to produce proteins without the need for living cells, allowing for rapid synthesis and modification.
  • In Vitro Transcription and Translation: This method can be employed to create specific isoforms of heme oxygenase under controlled conditions.

Technical details involve optimizing conditions such as temperature, pH, and substrate concentration to maximize yield and activity of the synthesized enzyme .

Molecular Structure Analysis

The molecular structure of hemoce varies among its isoforms but generally consists of a globin-like fold that binds heme. The active site contains a ferrous iron atom that plays a critical role in catalysis.

Structural Data:

  • Molecular Weight: Approximately 32 kDa for heme oxygenase-1.
  • Structure: The enzyme typically forms dimers or higher-order oligomers.
  • Active Site: Contains a heme-binding pocket where the catalytic reaction occurs.

X-ray crystallography has been used to determine the three-dimensional structure of heme oxygenase, revealing insights into its mechanism of action and interactions with substrates .

Chemical Reactions Analysis

Hemoce catalyzes the following key reactions:

  1. Degradation of Heme: The primary reaction involves breaking down heme into biliverdin, carbon monoxide, and iron.
    Heme+O2+NADPHBiliverdin+CO+Fe2++NADP+\text{Heme}+\text{O}_2+\text{NADPH}\rightarrow \text{Biliverdin}+\text{CO}+\text{Fe}^{2+}+\text{NADP}^+
  2. Regulation of Iron Metabolism: The release of free iron from heme degradation is crucial for iron homeostasis in cells.

Technical details include the requirement for molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors during the reaction .

Mechanism of Action

The mechanism of action of hemoce involves several steps:

  1. Binding of Heme: Heme binds to the active site of the enzyme.
  2. Formation of Ferric Intermediate: The enzyme facilitates the conversion of ferrous iron in heme to ferric iron.
  3. Cleavage Reaction: Molecular oxygen is incorporated into the heme structure, leading to cleavage and formation of biliverdin.
  4. Release Products: Biliverdin, carbon monoxide, and free iron are released from the enzyme.

This process not only detoxifies excess heme but also generates signaling molecules like carbon monoxide that have various biological effects .

Physical and Chemical Properties Analysis

Physical Properties:

  • Solubility: Heme oxygenase is soluble in aqueous solutions.
  • Stability: The enzyme is sensitive to heat and denaturation by extreme pH levels.

Chemical Properties:

  • pH Optimum: Heme oxygenase typically exhibits optimal activity around pH 7.0–7.5.
  • Temperature Stability: Maximum activity is generally observed at temperatures around 37°C.

Relevant analyses include kinetic studies that reveal Michaelis-Menten kinetics with varying affinities for different substrates .

Applications

Hemoce has several important applications in scientific research and medicine:

  • Therapeutic Applications: Due to its role in modulating oxidative stress and inflammation, hemoce is being investigated for potential treatments in conditions like cardiovascular diseases and neurodegenerative disorders.
  • Biomarker Development: The products of heme degradation (e.g., biliverdin) are studied as biomarkers for various diseases.
  • Research Tool: Heme oxygenase is utilized in studies related to cell signaling pathways involving oxidative stress responses.
Introduction to Hemoglobinometry and HemoCue Systems

Hemoglobin measurement is a critical diagnostic parameter for anemia screening, blood donor eligibility, and management of hematologic disorders. Point-of-care (POC) hemoglobinometry addresses the need for rapid, accurate results in diverse clinical settings. The HemoCue system, pioneered in the 1980s, revolutionized this field by enabling laboratory-comparable hemoglobin quantification outside traditional lab environments. Its core innovation lies in combining microcuvette technology with a stabilized azide-methemoglobin reaction, allowing precise spectrophotometric analysis at the bedside, clinic, or field setting [4] [6].

Technological Overview of Point-of-Care Hemoglobin Measurement

The HemoCue system employs a modified azide-methemoglobin reaction—a chemical process initially described in the 1960s but optimized for POC use. The methodology involves:

  • Sample Introduction: Capillary, venous, or arterial whole blood (1-10 µL) is drawn into a disposable microcuvette via capillary action.
  • Chemical Reaction:
  • Sodium deoxycholate lyses erythrocytes, releasing hemoglobin.
  • Sodium nitrite converts hemoglobin to methemoglobin.
  • Sodium azide binds methemoglobin to form stable azide-methemoglobin.
  • Spectrophotometric Analysis: Absorbance is measured at 570 nm (peak absorbance of azide-methemoglobin) and 880 nm (compensatory wavelength for turbidity interference). This dual-wavelength system corrects for lipid or protein disturbances, enhancing accuracy in diverse patient samples [6].

The system’s internal calibration uses pre-encoded reference values in each microcuvette lot, minimizing operator-dependent variability. Results display within 15–60 seconds on a portable, battery-operated photometer.

Analytical Performance:Table 1: HemoCue vs. Laboratory Analyzer Performance

Patient CohortMean Difference (g/dL)Limits of Agreement (g/dL)Clinical Context
Non-anemic children+0.35-0.67 to +1.37Routine screening [4]
Anemic children+0.33-0.47 to +1.13Anemia management [4]
Sickle cell disease+0.42-0.56 to +1.40Hemoglobinopathy care [4]
Critically ill adultsVariable*Wider variabilityEmergency settings [6]

* Studies note reduced reliability in critical illness due to perfusion issues or sample turbidity.

Historical Development of HemoCue Devices in Clinical Diagnostics

The HemoCue system emerged in 1982 (HemoCue AB, Sweden) to decentralize hemoglobin testing. Key milestones include:

  • 1980s: Initial validation studies (e.g., 1988 study in American Journal of Clinical Pathology) demonstrated equivalence to Coulter S-Plus III analyzers in pediatric cohorts, establishing its reliability for anemia screening [4].
  • 1990s–2000s: Iterative hardware refinements:
  • Hb 201+: Enhanced resistance to environmental factors (temperature/humidity).
  • Hb 301: Improved optical path and algorithm adjustments for turbidity correction.
  • 2010s: Integration with electronic health records and quality control systems, enabling data traceability for blood donor programs [6].

A pivotal 1988 study of 247 children (200 non-anemic, 47 with sickle cell disease) revealed:

  • 94% agreement (±1 g/dL) with laboratory methods.
  • Discrepancies >1 g/dL occurred in 6% of cases, always with HemoCue reporting lower values—potentially due to incomplete hemolysis in high hematocrit samples [4]. This finding informed subsequent protocol updates (e.g., anti-clotting additives in microcuvettes).

Table 2: Evolution of HemoCue Devices

DeviceKey InnovationsClinical Impact
OriginalAzide-methemoglobin microcuvetteFirst POC hemoglobinometry system
Hb 201+Enhanced environmental stabilityReliable use in tropical field settings
Hb 301Advanced turbidity compensationImproved accuracy in hyperlipidemia/jaundice

Role in Global Health: Bridging Resource Gaps in Blood Donor Screening

HemoCue systems address critical gaps in low-resource settings where laboratory infrastructure is limited:1. Blood Donor Screening:- The WHO recommends hemoglobin ≥12.5 g/dL for female donors. HemoCue enables real-time qualification at mobile blood drives, reducing donor deferral rates by 15–30% compared to subjective methods (e.g., copper sulfate densitometry) [6].- In sub-Saharan Africa, studies report 98% specificity in detecting donor anemia, minimizing false approvals [4].

  • Anemia Surveillance:
  • National programs (e.g., India’s Anemia Mukt Bharat) deploy HemoCue for community-level screening. Its portability supports testing in remote villages, with 500+ tests/day feasible per device.
  • A 2021 study in Haiti demonstrated HemoCue’s utility in identifying anemia determinants (nutrition, parasites) via capillary sampling, enabling targeted interventions [4].
  • Operational Advantages:
  • Cost-Efficiency: Eliminates centralized lab transport/processing. Reagent costs: ~$1/test vs. $5–10 for lab assays.
  • Training Simplicity: Operators learn procedures in <1 hour versus laboratory technicians requiring years of training [6].

Challenges:

  • Capillary vs. Venous Sampling: Capillary samples in critically ill patients may underestimate hemoglobin by 0.5–1.0 g/dL due to peripheral vasoconstriction [6].
  • Quality Assurance: Device calibration drift in high-humidity environments necessitates regular controls.

Properties

CAS Number

110120-01-9

Product Name

hemoce

Molecular Formula

C8H13N

Synonyms

hemoce

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.